molecular formula C18H15N3O4 B4407175 4-nitrobenzyl 2,3-dimethyl-6-quinoxalinecarboxylate

4-nitrobenzyl 2,3-dimethyl-6-quinoxalinecarboxylate

Cat. No.: B4407175
M. Wt: 337.3 g/mol
InChI Key: QZXNCGLOTLKMJE-UHFFFAOYSA-N
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Description

4-nitrobenzyl 2,3-dimethyl-6-quinoxalinecarboxylate is a complex organic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitrobenzyl 2,3-dimethyl-6-quinoxalinecarboxylate typically involves multi-step organic reactions. One common method is the condensation of 2,3-dimethylquinoxaline with 4-nitrobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the product. Additionally, green chemistry approaches, such as using environmentally benign solvents and catalysts, are often employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

4-nitrobenzyl 2,3-dimethyl-6-quinoxalinecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C).

    Substitution: Nucleophiles such as amines or thiols, bases like potassium carbonate.

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

Scientific Research Applications

4-nitrobenzyl 2,3-dimethyl-6-quinoxalinecarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-nitrobenzyl 2,3-dimethyl-6-quinoxalinecarboxylate is primarily related to its interaction with biological targets. The quinoxaline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components . The compound may also inhibit specific enzymes involved in cellular processes, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound with a simpler structure.

    2,3-dimethylquinoxaline: Lacks the nitrobenzyl and carboxylate groups.

    4-nitrobenzyl quinoxaline: Similar but without the 2,3-dimethyl substitution.

Uniqueness

4-nitrobenzyl 2,3-dimethyl-6-quinoxalinecarboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the nitrobenzyl group enhances its potential as a prodrug, while the carboxylate ester allows for further functionalization and derivatization .

Properties

IUPAC Name

(4-nitrophenyl)methyl 2,3-dimethylquinoxaline-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4/c1-11-12(2)20-17-9-14(5-8-16(17)19-11)18(22)25-10-13-3-6-15(7-4-13)21(23)24/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZXNCGLOTLKMJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2C=C(C=CC2=N1)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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